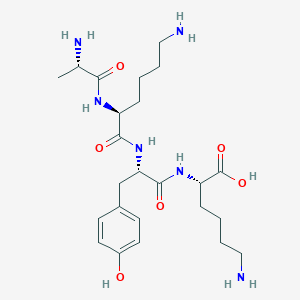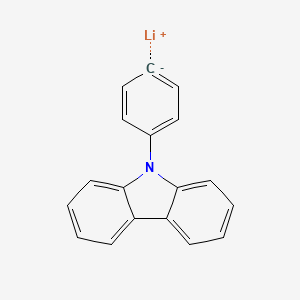
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine is a tetrapeptide composed of the amino acids L-alanine, L-lysine, and L-tyrosineThe molecular formula of this compound is C24H40N6O6, and it has a molecular weight of approximately 508.61 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine can be synthesized through peptide coupling reactions. One common method involves the use of α-ester acyltransferase as a biocatalyst, with alanine methyl ester (L-Ala-OMe) and tyrosine (L-Tyr) as the acyl donor and nucleophile, respectively . The reaction conditions include a boric acid-borax buffer (0.2 mol/L), a temperature of 30°C, and a pH of 9.5. The acyl donor to nucleophile ratio is typically 2:1, and the reaction is carried out in a deep eutectic solvent (DES) composed of choline chloride and urea, with 15% (v/v) water content .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various protecting groups for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield modified peptides with altered functional groups .
Aplicaciones Científicas De Investigación
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-lysyl-L-tyrosyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and modulating biological processes. For example, the lysine residues can interact with negatively charged sites on proteins, while the tyrosine residue can participate in phosphorylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but lacking the additional lysine residues.
L-Lysyl-L-tyrosine-α-L-lysine: Another lysine-containing peptide with different structural properties
Uniqueness
The presence of multiple lysine residues enhances its ability to interact with negatively charged molecules, while the tyrosine residue provides sites for phosphorylation and other modifications .
Propiedades
Número CAS |
599197-89-4 |
|---|---|
Fórmula molecular |
C24H40N6O6 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H40N6O6/c1-15(27)21(32)28-18(6-2-4-12-25)22(33)30-20(14-16-8-10-17(31)11-9-16)23(34)29-19(24(35)36)7-3-5-13-26/h8-11,15,18-20,31H,2-7,12-14,25-27H2,1H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t15-,18-,19-,20-/m0/s1 |
Clave InChI |
AKMQLAKZAFTCHB-KNTRFNDTSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)

![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)

![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)


![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)


![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
